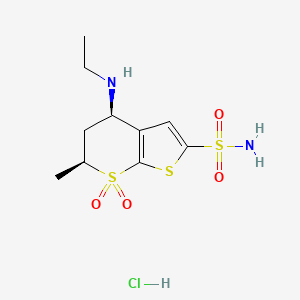

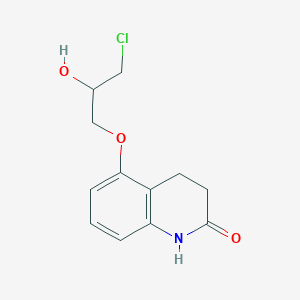

Fesoterodine Related Impurity 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 12-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

- Stability-Indicating RP-HPLC Method : A study by Kumar, Sangeetha, and Kalyanraman (2020) developed a stability-indicating HPLC method for quantifying degradation products and impurities in fesoterodine fumarate extended-release tablets. The method successfully identified an unknown impurity, which was isolated and structurally elucidated using mass and NMR spectroscopy (Kumar, Sangeetha, & Kalyanraman, 2020).

Electrochemical Behavior and Oxidation Products

- Electrochemical Oxidation Study : Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine and identified its oxidation products using liquid chromatography and mass spectrometry. This study contributes to understanding the electrochemical properties and potential degradation pathways of fesoterodine (Kučerová et al., 2015).

Photodegradation and Stability Studies

- Photochemistry and Photodegradation Products : Sangoi et al. (2013) focused on the photodegradation of fesoterodine, its kinetics, and identification of photodegradation products. This research aids in understanding how fesoterodine behaves under various light conditions, which is crucial for its stability and storage (Sangoi et al., 2013).

Electrolysis and Electrochemical Methods in Pharmaceutical Analysis

- Comparison of Static and Dynamic Electrochemical Oxidation : Bartosińska et al. (2021) evaluated the electrochemical conversion of fesoterodine to its oxidation products using different modes of electrolysis. This study offers insights into the optimization of electrochemical methods for stress degradation studies in the pharmaceutical industry (Bartosińska et al., 2021).

Stability-Indicating Capillary Zone Electrophoresis Method

- Capillary Zone Electrophoresis for Fesoterodine Analysis : Sangoi et al. (2013) developed a capillary zone electrophoresis method for analyzing fesoterodine in tablet formulations, demonstrating its applicability in quality control. This method enhances the precision and accuracy in detecting fesoterodine and its impurities in pharmaceutical products (Sangoi et al., 2013).

Eigenschaften

CAS-Nummer |

1428856-46-5 |

|---|---|

Produktname |

Fesoterodine Related Impurity 6 |

Molekularformel |

C48H66N2O4 |

Molekulargewicht |

735.07 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

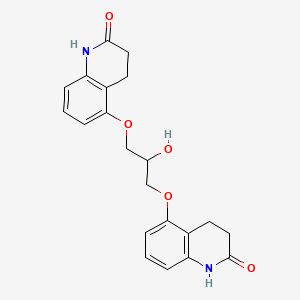

Synonyme |

Fesoterodine Diol Dimer Monoester; 2-Methyl-propanoic acid 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[[[3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl] methoxy]methyl]phenyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

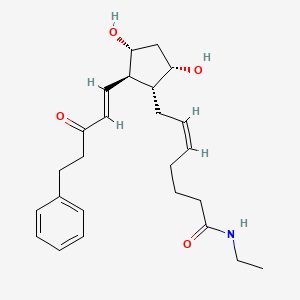

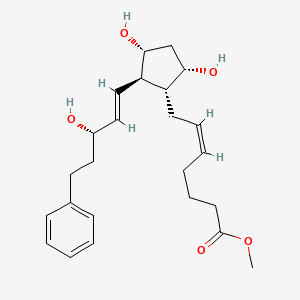

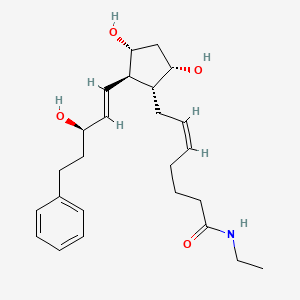

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

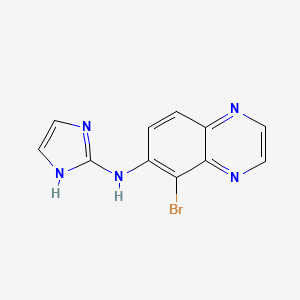

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)